3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core structure, which is a tricyclic ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 4-ethoxyphenol with a suitable benzotriazinone precursor. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as reagents under mild conditions at room temperature . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinone derivatives.
Scientific Research Applications
3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-benzotriazin-4(3H)-one derivatives: These compounds share the benzotriazinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-ethoxyphenoxy derivatives: Compounds with the ethoxyphenoxy group attached to different core structures, such as morpholine or piperidine, exhibit different pharmacological activities.
Uniqueness
3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of the benzotriazinone core and the ethoxyphenoxy group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in enzyme inhibition and anti-inflammatory activities.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H15N3O3/c1-2-21-12-7-9-13(10-8-12)22-11-19-16(20)14-5-3-4-6-15(14)17-18-19/h3-10H,2,11H2,1H3 |
InChI Key |
ZWMHRQUMICYZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.